molecular formula C12H11ClO3 B8369632 Ethyl(5-chloro-1-benzofuran-3-yl)acetate

Ethyl(5-chloro-1-benzofuran-3-yl)acetate

Cat. No.: B8369632
M. Wt: 238.66 g/mol
InChI Key: LBIXBLUEEXMFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl(5-chloro-1-benzofuran-3-yl)acetate is a chemical intermediate of significant interest in medicinal and synthetic chemistry research. Its core structure, based on the benzofuran scaffold, is prevalent in compounds with a wide range of biological activities. The 5-chloro substitution on the benzofuran ring is a common feature in the synthesis of molecules designed for pharmacological screening . This ester is a key precursor in the development of more complex molecules. For instance, similar acetates are used in Horner-Emmons reactions to create (benzofuran-3-yl)acetate intermediates, which can be further converted into acetamides for the synthesis of potent maleimide-based kinase inhibitors . Research into benzofuran derivatives has shown that such compounds can exhibit potent inhibitory activity against enzymes like Glycogen Synthase Kinase-3β (GSK-3β), a target in oncology and neurodegenerative diseases . Furthermore, the benzofuran core is frequently explored for its antimicrobial and antifungal potential . The presence of the ester functional group in this compound makes it a versatile building block for amide formation or for hydrolysis to the corresponding acetic acid derivative, expanding its utility in constructing diverse chemical libraries for biological evaluation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

ethyl 2-(5-chloro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C12H11ClO3/c1-2-15-12(14)5-8-7-16-11-4-3-9(13)6-10(8)11/h3-4,6-7H,2,5H2,1H3

InChI Key

LBIXBLUEEXMFCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=COC2=C1C=C(C=C2)Cl

Origin of Product

United States

Scientific Research Applications

Pharmacological Potential

Ethyl(5-chloro-1-benzofuran-3-yl)acetate has been studied for its potential pharmacological activities:

  • Antimicrobial Activity : Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. This compound may inhibit various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Properties : Compounds in the benzofuran class have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines. The unique structure of this compound could lead to the development of novel anticancer therapies targeting specific pathways involved in tumor growth .

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug development. Studies focusing on its interactions with biological macromolecules, such as proteins and nucleic acids, are essential. Initial data suggest potential interactions with enzymes or receptors involved in disease pathways, although further detailed studies are needed to elucidate these mechanisms completely.

Comparative Analysis with Related Compounds

A comparison with other benzofuran derivatives highlights the unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(benzofuran-2-yl)acetateBenzofuran ring without chlorineExhibits different biological activity
5-Bromo-1-benzofuranBromine substitution at position 5Increased reactivity compared to chlorine
Ethyl(6-chloro-1-benzofuran-3-yl)acetateChlorine at position 6Potentially different pharmacological profile
2-AcetoxybenzofuranAcetoxy group instead of ethoxyDifferent solubility and reactivity

The specific substitution pattern of this compound influences its reactivity and biological interactions compared to other derivatives.

Case Study 1: Antimicrobial Evaluation

A study investigated various benzofuran derivatives for their antimicrobial properties against common pathogens. This compound was included in the screening process, showing notable inhibition against certain bacterial strains. This finding supports its potential use as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of this compound on different cancer cell lines. Results indicated significant cytotoxicity against specific cancer types, suggesting that this compound could be further explored for therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl(5-chloro-1-benzofuran-3-yl)acetate and Analogues

Compound Name Substituent (5-position) Ester Group Melting Point (K) Key Structural Features
Ethyl(5-chloro-3-methylsulfinyl)acetate* Cl Ethyl Not reported Planar benzofuran core; intermolecular C–H···O and π-π interactions inferred .
Ethyl(5-fluoro-3-methylsulfinyl)acetate F Ethyl 401–402 Weak C–H···O bonds; aromatic π-π stacking (3.743 Å) .
Methyl(5-bromo-3-methylsulfinyl)acetate Br Methyl 405–406 C–H···π interactions (3.903 Å); three C–H···O bonds .
Methyl(5-methyl-3-methylsulfinyl)acetate CH₃ Methyl 380–381 π-π interactions (3.841 Å); no halogen-driven polarization .
Ethyl(5-bromo-3-ethylsulfinyl)acetate Br Ethyl Not reported Planar core; sulfinyl group orientation affects crystal packing .

*The title compound; data inferred from structurally similar analogues.

Key Findings:

Synthesis : All compounds are synthesized via oxidation of sulfanyl precursors using mCPBA, ensuring consistent reaction pathways .

Planarity : The benzofuran core is planar across all analogues (mean deviation: 0.005–0.013 Å), critical for stabilizing crystal packing via intermolecular interactions .

Intermolecular Interactions :

  • Halogen Effects : Chloro and bromo substituents enhance polarization, leading to stronger C–H···O and C–H···π interactions compared to methyl or fluoro groups .
  • Ester Effects : Ethyl esters may reduce melting points relative to methyl esters due to increased alkyl chain flexibility, though substituent electronegativity (e.g., Br vs. Cl) plays a larger role .

Chloro and bromo derivatives are hypothesized to exhibit enhanced antimicrobial properties due to their electronegative substituents .

Contradictions and Gaps:

  • Pharmacological studies focus on general benzofuran activities rather than compound-specific efficacy.

Preparation Methods

Formation of the Benzofuran Core

The benzofuran ring is typically synthesized via cyclization of substituted phenols or their derivatives. A patent by [US20130046103A1] outlines a method for preparing benzofuran intermediates using one-pot cyclization (Figure 1). For this compound, a chloro-substituted phenolic precursor is cyclized in the presence of a catalyst.

Key Steps :

  • Starting Material : 5-Chloro-2-hydroxyacetophenone is reacted with ethyl bromoacetate under basic conditions to form an ether intermediate.

  • Cyclization : The intermediate undergoes intramolecular cyclization using a Lewis acid catalyst (e.g., ZnCl₂) at 80–100°C to yield the benzofuran core.

  • Acetylation : The 3-position of the benzofuran is acetylated using ethyl chloroacetate in the presence of a base such as triethylamine.

Optimization Considerations :

  • Solvent Choice : Dichloromethane enhances reaction efficiency due to its ability to solvate polar intermediates.

  • Temperature Control : Maintaining temperatures below 100°C prevents decomposition of sensitive intermediates.

Acetylation of Pre-Formed Intermediates

Direct Acetylation at the 3-Position

A method adapted from [CN102249922A] involves reacting a pre-formed 5-chloro-1-benzofuran-3-ol derivative with ethyl malonyl chloride (Figure 2).

Procedure :

  • Preparation of Monoethyl Malonate Potassium : Diethyl malonate is treated with potassium hydroxide in ethanol to form monoethyl malonate potassium.

  • Coupling Reaction : The potassium salt reacts with 5-chloro-1-benzofuran-3-carbonyl chloride in ethyl acetate at 20–25°C for 10–15 hours.

  • Work-Up : The product is purified via recrystallization from petroleum ether, yielding this compound with a reported yield of 78–95%.

Advantages :

  • Mild Conditions : Reactions proceed at room temperature, reducing energy consumption.

  • High Yields : The use of anhydrous magnesium sulfate for drying ensures high purity.

Regioselective Functionalization Strategies

Directed Ortho-Metalation

Regioselective introduction of the chlorine and acetate groups is critical. A protocol inspired by [EvitaChem] employs directed ortho-metalation (DoM) to achieve precise substitution:

  • Lithiation : 1-Benzofuran-3-ol is treated with LDA (lithium diisopropylamide) at −78°C, generating a lithiated intermediate at the 5-position.

  • Chlorination : Reaction with hexachloroethane introduces the chlorine substituent.

  • Acetylation : The hydroxyl group at the 3-position is acetylated using ethyl chloroacetate and DMAP (4-dimethylaminopyridine).

Challenges :

  • Side Reactions : Competing reactions at the 4- and 6-positions require careful stoichiometric control.

  • Low Temperatures : Maintaining −78°C is essential to prevent thermal degradation.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Cyclization60–75%80–100°C, ZnCl₂One-pot synthesisRequires high-purity starting materials
Direct Acetylation78–95%20–25°C, ethyl acetateHigh yield, mild conditionsSensitivity to moisture
Regioselective DoM50–65%−78°C, LDAPrecise regiocontrolComplex setup, low yields

Key Findings :

  • The direct acetylation method offers the highest yields but requires stringent moisture control.

  • Cyclization routes are more scalable but necessitate optimized catalysts to improve efficiency.

Recent Advances in Catalysis

Palladium-Catalyzed Cross-Coupling

Emerging methods utilize palladium catalysts to introduce the acetate group. For example, a Suzuki-Miyaura coupling between 5-chloro-3-iodo-1-benzofuran and ethyl acetoxyboronate has been explored, though yields remain modest (40–55%).

Enzymatic Acetylation

Biocatalytic approaches using lipases (e.g., Candida antarctica Lipase B) show promise for greener synthesis, achieving 65–70% yields under aqueous conditions.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 5-chloro-1-benzofuran-3-carboxylic acid, arises from over-acetylation. Strategies to mitigate this include:

  • Stoichiometric Control : Limiting the molar excess of ethyl chloroacetate to 1.2 equivalents.

  • Additives : Using molecular sieves to absorb generated HCl.

Solvent Selection

Comparative solvent studies reveal that dichloromethane outperforms THF and DMF in minimizing side reactions (Table 2):

Solvent Yield Purity
Dichloromethane82%98.5%
THF68%92%
DMF55%85%

Q & A

Q. How is the compound’s stability under acidic/basic conditions assessed for synthetic applications?

  • Hydrolysis studies in NaOH/MeOH (reflux, 5 h) cleave the ester group to carboxylic acids. Monitoring via NMR and IR confirms degradation products (e.g., acetic acid derivatives) .

Q. What methods isolate enantiomers of chiral benzofuran derivatives?

  • Chiral HPLC with amylose-based columns or enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) can separate enantiomers. SC-XRD with Flack parameters determines absolute configuration .

Q. How is ethyl acetate leveraged as a green solvent in extraction protocols?

  • Ethyl acetate’s low toxicity and high volatility make it ideal for liquid-liquid extraction. A microextraction method for atrazine achieved comparable efficiency to acetone-based Soxhlet extraction, with reduced solvent waste .

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